1-(Bromomethyl)-3-ethoxybenzene

Description

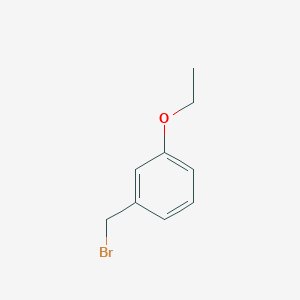

1-(Bromomethyl)-3-ethoxybenzene is a brominated aromatic compound featuring a bromomethyl (–CH₂Br) group and an ethoxy (–OCH₂CH₃) substituent in the meta position on the benzene ring. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation reactions and the preparation of complex molecules.

These methods likely extend to the 3-ethoxy derivative, utilizing bromomethylation agents under controlled conditions .

Properties

IUPAC Name |

1-(bromomethyl)-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFHBVMZMKSRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624031 | |

| Record name | 1-(Bromomethyl)-3-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3898-24-6 | |

| Record name | 1-(Bromomethyl)-3-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxytoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, forming the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2), leading to the formation of corresponding alcohols, ethers, or amines.

Oxidation: The compound can be oxidized to form 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the bromomethyl group can yield 3-ethoxytoluene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.

Oxidation: Conducted in aqueous or organic solvents, often under reflux conditions.

Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products:

Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.

Oxidation: 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

Reduction: 3-ethoxytoluene.

Scientific Research Applications

1-(Bromomethyl)-3-ethoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of functionalized polymers and advanced materials.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds.

Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethoxybenzene in chemical reactions involves the electrophilic nature of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various products. The ethoxy group on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- EDGs (e.g., ethoxy, methoxy) reduce the electrophilicity of the benzyl bromide compared to EWGs (e.g., fluoro, trifluoromethoxy). This moderates reaction rates in nucleophilic substitutions but may enhance regioselectivity in directed reactions .

- EWGs like fluorine increase the leaving group ability of –CH₂Br, accelerating SN2 reactions, as seen in the synthesis of enzyme inhibitors ().

Steric and Steroelectronic Factors :

- Bulky substituents (e.g., trifluorodecane in ) can lead to high diastereoselectivity (>20:1) in C–C bond insertion reactions, whereas smaller groups like ethoxy may offer more flexibility in synthetic pathways .

Applications :

- Pharmaceuticals : Fluorinated analogs are prevalent in drug discovery due to their metabolic stability and binding affinity (e.g., α4β2 nicotinic receptor inhibitors in ).

- Material Science : Ethoxy and methoxy derivatives are employed in synthesizing liquid crystals or polymers, leveraging their moderate reactivity and solubility .

Biological Activity

1-(Bromomethyl)-3-ethoxybenzene, also known by its CAS number 3898-24-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group and an ethoxy substituent on a benzene ring. Its molecular formula is C10H13BrO, indicating the presence of bromine, which often plays a crucial role in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can enhance the lipophilicity of the compound, potentially facilitating its membrane permeability and interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, affecting signal transduction processes.

Anticancer Activity

Some studies suggest that compounds containing bromine and ethoxy groups can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies

- Antimicrobial Efficacy: A study evaluating the antimicrobial activity of brominated phenolic compounds found that similar structures displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests a potential for this compound to exhibit similar activities.

- Anticancer Studies: Research on halogenated compounds has indicated that they can enhance cytotoxicity in cancer cell lines. For example, a study demonstrated that certain brominated compounds inhibited cell proliferation in breast cancer cells through apoptosis induction.

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.